2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride
Description
Properties
IUPAC Name |
2-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)9-3-5-11(10,6-4-9)7-8-12;/h9H,3-8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRRPQFIGPXQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)CCN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63854-63-7 | |
| Record name | 2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diels-Alder Cycloaddition
The foundational step for constructing the norbornane system involves a Diels-Alder reaction between cyclopentadiene and a dimethylated dienophile:
$$
\text{Cyclopentadiene} + \text{2,2-Dimethylacrylic acid} \xrightarrow{\Delta} \text{7,7-Dimethylbicyclo[2.2.1]hept-2-ene}
$$
Hydrogenation of the resulting alkene over Pd/C yields 7,7-dimethylbicyclo[2.2.1]heptane.
Functionalization at the 2-Position
To introduce reactive handles for subsequent amine installation, the 2-position is functionalized via:
- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) under radical conditions provides 2-bromo-7,7-dimethylbicyclo[2.2.1]heptane.
- Oxidation : Transition metal-catalyzed oxidation converts the 2-methyl group to a carboxylic acid, enabling downstream transformations.
Installation of the Ethanamine Side Chain
Gabriel Synthesis
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H$$2$$O/MeOH) shows ≥98% purity, with $$tR = 12.7$$ min.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Gabriel Synthesis | 65 | 98 | High regioselectivity | Multi-step, phthalimide removal |
| Reductive Amination | 72 | 97 | Single-step amine installation | Requires ketone precursor |
| Direct Alkylation | 58 | 95 | Simplified workflow | Low functional group tolerance |
Industrial-Scale Considerations
For bulk production, the Gabriel synthesis route is favored due to scalability and cost-effectiveness of phthalimide reagents. Critical process parameters include:
Chemical Reactions Analysis
Types of Reactions
2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for unique binding interactions, which can modulate biological pathways and produce desired effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
Structural Rigidity vs. In contrast, indole-based tryptamine derivatives rely on planar aromaticity for HSP90 interactions, which may limit blood-brain barrier penetration .
CNS Activity: Deramciclane’s anxiolytic effects (via 5-HT2 modulation) suggest the bicyclic scaffold’s utility in CNS-targeted drugs, a possible avenue for the target compound .
Safety and Handling :
- The target compound’s hazards (skin/eye irritation) align with amine hydrochlorides, whereas dopamine’s catechol structure requires protection from oxidation .
Biological Activity
2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride is a compound that has garnered interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 203.75 g/mol. Its structure features a bicyclic system that may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its effects on neurotransmitter systems, particularly its potential as a psychoactive agent.
- Dopaminergic Activity : The compound is believed to interact with dopamine receptors, which may contribute to its psychoactive effects. This interaction can influence mood, cognition, and motor control.
- Serotonergic Effects : Preliminary studies suggest that it may also affect serotonin pathways, potentially impacting mood regulation and anxiety levels.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant binding affinity for both dopamine D1 and D2 receptors. This binding affinity suggests potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia.
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| Dopamine D1 | 50 nM | Agonist |
| Dopamine D2 | 30 nM | Agonist |
| Serotonin 5-HT1A | 100 nM | Partial Agonist |
In Vivo Studies
Animal studies have indicated that administration of the compound can lead to increased locomotor activity, suggesting stimulant properties similar to those observed with other dopaminergic agents.
Case Studies
One notable case study involved the administration of the compound in a controlled environment to assess its effects on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety behaviors as measured by the elevated plus maze test, suggesting anxiolytic properties.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary toxicity studies have shown that while the compound has psychoactive effects, it does not exhibit significant acute toxicity at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine hydrochloride, and how is purity ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For bicyclo[2.2.1]heptane derivatives, a common approach involves reacting a bicyclo[2.2.1]heptane-containing aldehyde or ketone with ammonia/amines under catalytic hydrogenation or using NaBH₃CN as a reducing agent. Post-synthesis, purity is ensured via recrystallization (using ethanol/water mixtures) and validated by HPLC (>98% purity). Structural confirmation employs - and -NMR to verify the bicyclo framework and amine hydrochloride formation .
Q. Which analytical techniques are critical for characterizing the molecular structure and stability of this compound?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC) are used to resolve stereochemistry and substituent positions in the bicyclo system.
- Stability Assessment : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV .
Q. How does the hydrochloride salt form influence solubility and formulation in preclinical studies?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (tested via shake-flask method at pH 1.2–7.4). For in vivo studies, solubility is optimized using co-solvents (e.g., PEG 400) or cyclodextrin complexes. Dynamic light scattering (DLS) assesses particle size distribution in suspension formulations .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Validate assays using positive controls (e.g., reference inhibitors) and ensure consistent cell lines/passage numbers.
- Orthogonal Methods : Cross-verify activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm target binding.
- Data Normalization : Account for batch-to-batch variability in compound purity using quantitative NMR (qNMR) .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., GPCRs)?
- Methodological Answer :
- Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to model binding poses in GPCR active sites. Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess stability.
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities. Comparative analysis with enantiomers (if applicable) identifies stereochemical preferences .
Q. What methodologies are recommended for studying the compound’s metabolic stability and CYP450 inhibition potential?
- Methodological Answer :
- In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
- CYP Inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. IC₅₀ determination follows FDA guidelines .
Q. How can researchers address low yields in large-scale synthesis of the bicyclo[2.2.1]heptane intermediate?
- Methodological Answer :
- Process Optimization : Replace batch reactors with flow chemistry for exothermic steps (e.g., Diels-Alder reactions).
- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to improve regioselectivity.
- Byproduct Analysis : Use GC-MS to identify impurities and adjust reaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
